
(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid is an organic compound characterized by a cyclopentene ring substituted with two methyl groups at the 4-position and an acetic acid moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclopent-1-en-1-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 4,4-dimethylcyclopent-2-en-1-one with a suitable acetic acid derivative under acidic or basic conditions to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentanes, cyclopentenes, and acetic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-Dimethylcyclopent-1-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on tumor cells may be mediated through the induction of apoptosis or inhibition of cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-cyclopenten-1-one: This compound shares a similar cyclopentene ring structure but lacks the acetic acid moiety.
Indole-3-acetic acid: A plant hormone with a different core structure but similar acetic acid functionality.
Uniqueness
(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
255384-77-1 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclopenten-1-yl)acetic acid |
InChI |
InChI=1S/C9H14O2/c1-9(2)4-3-7(6-9)5-8(10)11/h3H,4-6H2,1-2H3,(H,10,11) |
InChI Key |
HUSIHHLWTYFVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C1)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


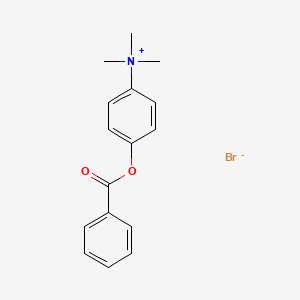



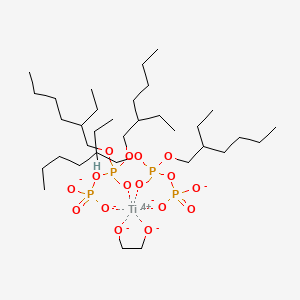
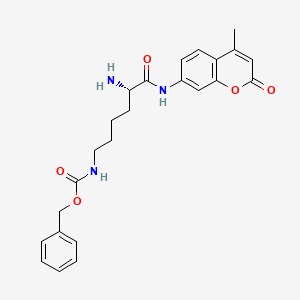
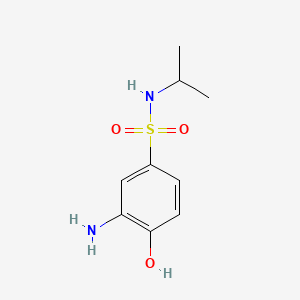
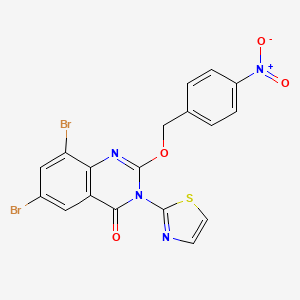
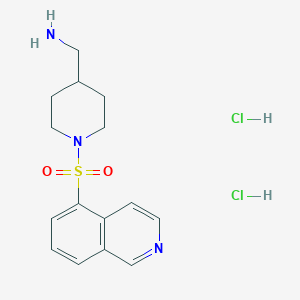
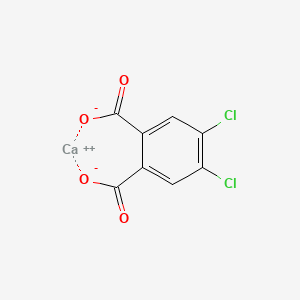
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
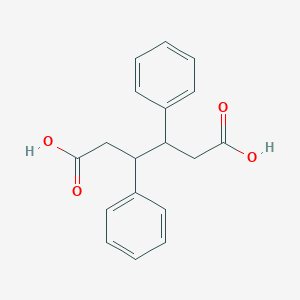
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

